![molecular formula C12H16ClNO B13539089 4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,1'-cyclobutane] hydrochloride](/img/structure/B13539089.png)
4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,1'-cyclobutane] hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,1’-cyclobutane] hydrochloride is a synthetic organic compound belonging to the benzoxazepine family. This compound is characterized by its unique spirocyclic structure, which includes a benzoxazepine ring fused to a cyclobutane ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,1’-cyclobutane] hydrochloride typically involves the cyclization of substituted isoindole derivatives. One common method includes the reaction of ortho-hydroxyacetophenone with N-benzylpiperidone under specific conditions . Another approach involves the esterification of biologically active salicylanilides with N-protected amino acids .
Industrial Production Methods
Industrial production of this compound may utilize microwave heating to synthesize pyrimido-oxazepine analogs . Additionally, Cu(I)-catalyzed cycloaddition of azido-alkynes has been employed to synthesize related benzoxazepine derivatives .
Analyse Des Réactions Chimiques
Types of Reactions
4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,1’-cyclobutane] hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
Applications De Recherche Scientifique
4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,1’-cyclobutane] hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Its derivatives have shown promise as anticancer agents, inducing cell cycle arrest in cancer cells.
Industry: It is used in the development of new materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,1’-cyclobutane] hydrochloride involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells . The compound’s unique structure allows it to interact with various cellular proteins and enzymes, disrupting normal cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-dihydro-1,5-benzoxazepine: Another member of the benzoxazepine family with similar cytotoxic properties.
4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,3’-oxolane]: A related compound with a different spirocyclic structure.
4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,1’-cyclobutane]-5-one: A similar compound with a ketone functional group.
Uniqueness
4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,1’-cyclobutane] hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Its ability to induce cell cycle arrest and its potential as an anticancer agent make it a valuable compound for further research and development .
Propriétés
Formule moléculaire |
C12H16ClNO |
|---|---|
Poids moléculaire |
225.71 g/mol |
Nom IUPAC |
spiro[4,5-dihydro-3H-1,5-benzoxazepine-2,1'-cyclobutane];hydrochloride |
InChI |
InChI=1S/C12H15NO.ClH/c1-2-5-11-10(4-1)13-9-8-12(14-11)6-3-7-12;/h1-2,4-5,13H,3,6-9H2;1H |
Clé InChI |
VETJZVGGWKMDEH-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(C1)CCNC3=CC=CC=C3O2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


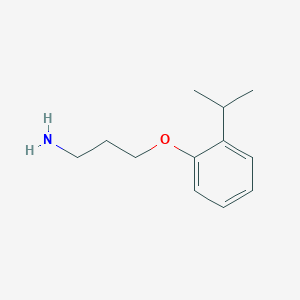
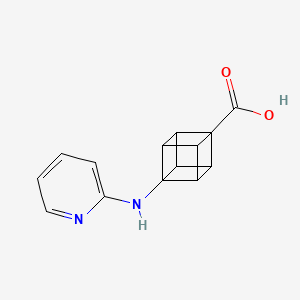
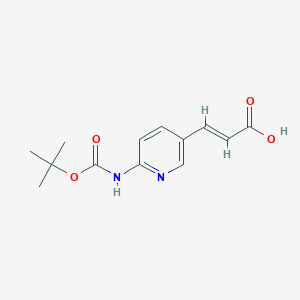
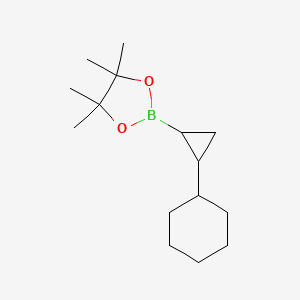
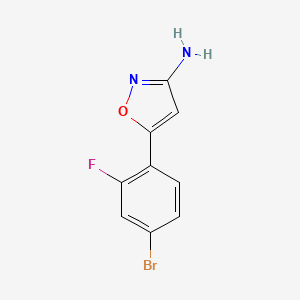
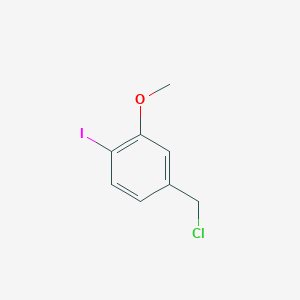


![N-methyltricyclo[5.2.1.0,2,6]decan-8-amine](/img/structure/B13539070.png)

![(2S)-3-(4-bromo-2-fluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoicacid](/img/structure/B13539080.png)
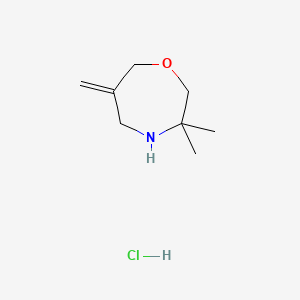
![1-[(2-Fluoro-3-nitrophenyl)methyl]piperazine](/img/structure/B13539105.png)

